(3,5-dimethoxyphenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
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Overview
Description
(3,5-dimethoxyphenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound features a complex structure with multiple functional groups, including methoxy, benzylthio, and imidazole moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-dimethoxyphenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves multi-step organic reactions. A common approach might include:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes or ketones with amines.
Introduction of the benzylthio group: This step may involve the nucleophilic substitution of a halogenated precursor with a thiol group.
Attachment of the 3,5-dimethoxyphenyl group: This could be done via a coupling reaction, such as a Suzuki or Heck reaction.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or thioether groups.
Reduction: Reduction reactions could target the imidazole ring or the carbonyl group.
Substitution: The aromatic rings and the imidazole moiety may participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals or agrochemicals.
Biology
In biological research, the compound might be studied for its potential bioactivity, including antimicrobial, antifungal, or anticancer properties.
Medicine
Potential medicinal applications could include the development of new drugs targeting specific pathways or receptors.
Industry
In industry, the compound might be used in the synthesis of advanced materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (3,5-dimethoxyphenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
(3,5-dimethoxyphenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone: can be compared with other imidazole derivatives or compounds with similar functional groups.
Benzylthioimidazoles: These compounds share the benzylthio and imidazole moieties and might exhibit similar chemical reactivity and biological activity.
Methoxyphenyl derivatives: Compounds with methoxyphenyl groups might be compared in terms of their electronic properties and reactivity.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
(3,5-dimethoxyphenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-14-5-4-6-15(9-14)13-26-20-21-7-8-22(20)19(23)16-10-17(24-2)12-18(11-16)25-3/h4-6,9-12H,7-8,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXXQOXQFHPCIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NCCN2C(=O)C3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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